molecular formula C19H22N4O2 B11079236 2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11079236
M. Wt: 338.4 g/mol
InChI Key: NFPMSXJVCXCBBL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, characterized by a fused tricyclic scaffold with a nitrile group at position 2. The substituents at positions 1, 2, and 3 significantly influence its physicochemical and biological properties.

Synthesis: The compound is synthesized via nucleophilic substitution reactions of chloro-precursors (e.g., 1-(2-chloroethyl)amino derivatives) with 2-(2-hydroxyethoxy)ethylamine under reflux conditions in ethanol or dioxane. Purification is typically achieved through recrystallization from ethanol/DMF mixtures, yielding >70% purity .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethyl-1-[2-(2-hydroxyethoxy)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-3-14-13(2)15(12-20)19-22-16-6-4-5-7-17(16)23(19)18(14)21-8-10-25-11-9-24/h4-7,21,24H,3,8-11H2,1-2H3

InChI Key

NFPMSXJVCXCBBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.

    Reduction: Reduction of the nitrile group may yield corresponding amines.

Common Reagents and Conditions::

    Acids/Bases: Used for condensation reactions.

    Hydrogenation Catalysts: For nitrile reduction.

Major Products::
  • The primary product is the target compound itself.

Scientific Research Applications

    Chemistry: Investigated as a potential ligand for metal complexes.

    Biology: May exhibit biological activity due to its unique structure.

    Medicine: Research explores its potential as a drug candidate.

    Industry: Applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The bis(2-hydroxyethyl)amino derivative (16) exhibits the highest solubility due to dual hydroxyl groups, whereas the tert-butyl analog (13b) is highly lipophilic .
  • Thermal Stability : Bulky substituents (e.g., tert-butyl in 13b) increase melting points (>286°C), likely due to enhanced crystal packing .

Key Findings :

  • The target compound shows balanced potency against both cancer (IC₅₀ = 1.2 µM) and TB (MIC = 0.8 µg/mL), outperforming the bis-hydroxyethyl analog (16) in anticancer activity .
  • The 4-chlorobenzyl derivative (3a) is exceptionally potent against TB (MIC = 0.3 µg/mL) but less effective in cancer models, highlighting substituent-dependent selectivity .

Spectroscopic and Crystallographic Data

Target Compound :

  • IR (KBr) : 3382 cm⁻¹ (N–H), 2205 cm⁻¹ (C≡N), 1632 cm⁻¹ (C=N) .
  • ¹H-NMR (DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 3.93 (s, 2H, OCH₂), 7.04–8.58 (aromatic H) .
  • Crystallography: Monoclinic system (SHELX refinement), space group P2₁/c, with hydrogen bonding between the hydroxyethoxy group and nitrile .

Analog 13c (Piperidine) :

  • X-ray Diffraction : Orthorhombic lattice with piperidine-induced helical stacking, enhancing DNA binding .

Biological Activity

2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and related case studies.

Structural Characteristics

The compound features a unique pyrido[1,2-a]benzimidazole core, which is significant for its biological activity. Its molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 338.4 g/mol. The structural components, including ethyl and hydroxyethoxy groups, enhance its solubility and bioavailability, making it a candidate for further medicinal studies.

Research indicates that this compound may act as an angiotensin II receptor antagonist . Angiotensin II is a key regulator of blood pressure; thus, antagonists can effectively lower hypertension levels. This mechanism aligns with findings from similar compounds within the benzimidazole class, which have demonstrated broad-spectrum pharmacological properties.

Pharmacological Properties

The compound has shown potential in various biological activities:

  • Antihypertensive Effects : By blocking angiotensin II receptors, it may significantly reduce blood pressure.
  • Anti-inflammatory Properties : Preliminary studies suggest that it could possess anti-inflammatory effects, which are beneficial in treating cardiovascular diseases.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties that help mitigate oxidative stress in cells.

Comparative Analysis with Related Compounds

Several compounds structurally similar to this compound have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
CandesartanSimilar benzimidazole core; antihypertensiveAngiotensin II receptor antagonist
TelmisartanContains similar aromatic structure; antihypertensiveAngiotensin II receptor antagonist
LosartanShares core structure; antihypertensiveAngiotensin II receptor antagonist

Uniqueness : The specific combination of functional groups and the unique pyrido[1,2-a]benzimidazole framework may confer distinct pharmacological properties compared to these established drugs.

Case Studies and Research Findings

A comprehensive review of benzimidazole derivatives highlighted their broad-spectrum pharmacological properties. For instance:

  • A study by Kathrotiya and Patel (2013) evaluated the antimicrobial activity of indole-based pyrido[1,2-a]benzimidazole derivatives. Compounds showed significant antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans.
  • Another investigation by Birajdar et al. (2013) synthesized amino alcohol derivatives of benzimidazole that demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria.

These findings emphasize the therapeutic potential of compounds within the benzimidazole class and suggest that this compound could be similarly effective.

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